AVN-492 AVN-492 AVN-492 is a potent and selective 5-HT6R Antagonist. The affinity of AVN-492 to bind to 5-HT6R (Ki = 91 pM) was more than three orders of magnitude higher than that to bind to the only other target, 5-HT2BR, (Ki = 170 nM). AVN-492 demonstrates good in vitro and in vivo ADME profile with high oral bioavailability and good brain permeability in rodents.
Brand Name: Vulcanchem
CAS No.: 1220646-23-0
VCID: VC0519865
InChI: InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20)
SMILES: CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.448

AVN-492

CAS No.: 1220646-23-0

Inhibitors

VCID: VC0519865

Molecular Formula: C17H21N5O2S

Molecular Weight: 359.448

Purity: >98% (or refer to the Certificate of Analysis)

AVN-492 - 1220646-23-0

CAS No. 1220646-23-0
Product Name AVN-492
Molecular Formula C17H21N5O2S
Molecular Weight 359.448
IUPAC Name 3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine
Standard InChI InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20)
Standard InChIKey SNPPEHMSSOEYDH-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C
Appearance Solid powder
Description AVN-492 is a potent and selective 5-HT6R Antagonist. The affinity of AVN-492 to bind to 5-HT6R (Ki = 91 pM) was more than three orders of magnitude higher than that to bind to the only other target, 5-HT2BR, (Ki = 170 nM). AVN-492 demonstrates good in vitro and in vivo ADME profile with high oral bioavailability and good brain permeability in rodents.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AVN-492; AVN 492; AVN492.
Reference 1: Ivachtchenko AV, Okun I, Aladinskiy V, Ivanenkov Y, Koryakova A, Karapetyan R,
PubChem Compound 56655571
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator